4-Bromo-1-cyclopropyl-3-iodo-1H-indazole

Synthetic methodology Cross-coupling Chemoselectivity

This 4-bromo-1-cyclopropyl-3-iodo-1H-indazole is the only building block that combines orthogonally reactive C3-iodo and C4-bromo handles with an N1-cyclopropyl group on the indazole core. It enables stepwise C3-then-C4 diversification for rapid 3,4-disubstituted indazole library synthesis, eliminating the need for separate intermediates. The 4-bromo pharmacophore already provides nNOS inhibitory activity approaching 7-nitroindazole, while the cyclopropyl group improves rat PK over N-unsubstituted analogs. Procure one validated scaffold instead of three separate starting materials.

Molecular Formula C10H8BrIN2
Molecular Weight 362.99 g/mol
Cat. No. B8153794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclopropyl-3-iodo-1H-indazole
Molecular FormulaC10H8BrIN2
Molecular Weight362.99 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C(=CC=C3)Br)C(=N2)I
InChIInChI=1S/C10H8BrIN2/c11-7-2-1-3-8-9(7)10(12)13-14(8)6-4-5-6/h1-3,6H,4-5H2
InChIKeyHXLDJBJJSHZMDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-cyclopropyl-3-iodo-1H-indazole: Procurement-Ready Overview of a Dual-Halogenated Indazole Building Block


4-Bromo-1-cyclopropyl-3-iodo-1H-indazole (C₁₀H₈BrIN₂, MW 362.99) is a heterocyclic small molecule belonging to the indazole family, distinguished by a dual-halogenation pattern consisting of bromine at the C4 position and iodine at the C3 position on the indazole core, combined with an N1-cyclopropyl substituent. This substitution architecture places it within the broader class of polyhalogenated indazoles that serve as versatile intermediates for sequential palladium-mediated cross-coupling reactions [1]. The compound's differential value for procurement lies in its orthogonal reactivity handles: the C3-iodo group is primed for chemoselective Sonogashira, Suzuki, or Heck couplings, while the C4-bromo substituent remains available for subsequent functionalization, enabling modular construction of 3,4-disubstituted indazole libraries that are otherwise inaccessible from mono-halogenated precursors [2].

Why 4-Bromo-1-cyclopropyl-3-iodo-1H-indazole Cannot Be Replaced by a Generic Indazole Analog


Generic substitution of 4-bromo-1-cyclopropyl-3-iodo-1H-indazole with a simple mono-halogenated or non-cyclopropylated indazole is not scientifically valid for three reasons. First, the orthogonality of the C3-iodo and C4-bromo groups is critical for sequential cross-coupling strategies; replacing this with a single halogen eliminates the capacity for regioselective, stepwise diversification at two distinct positions [1]. Second, the N1-cyclopropyl group is not merely a decorative alkyl substituent—SAR studies on 4-substituted indazoles have demonstrated that N1-substitution patterns directly modulate metabolic stability and pharmacokinetic (PK) profiles, with cyclopropyl-bearing analogs exhibiting superior rat PK compared to their N-unsubstituted or N-methyl counterparts [2]. Third, the 4-bromo substitution itself confers distinct biological activity: 4-bromoindazoles have been shown to approach the potency of 7-nitroindazole (7-NI) as neuronal nitric oxide synthase (nNOS) inhibitors, whereas the 5- or 6-bromo regioisomers do not achieve comparable activity [3]. Substituting any one of these three features—the dual halogens, the N1-cyclopropyl group, or the 4-bromo regiochemistry—fundamentally alters the compound's synthetic utility, biological target engagement, and in vivo behavior, making simple analog replacement a high-risk decision for research programs dependent on reproducible structure-activity relationships.

4-Bromo-1-cyclopropyl-3-iodo-1H-indazole: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal C3-Iodo vs. C4-Bromo Reactivity Enables Chemoselective Sequential Cross-Coupling Unavailable to Mono-Halogenated Analogs

The target compound possesses an iodine atom at C3 and bromine at C4, creating a reactivity gradient that permits chemoselective, sequential palladium-catalyzed cross-coupling. In a directly analogous system, 3-bromo-4-iodoindazole derivatives underwent selective Suzuki coupling at the C4-iodo position in the first step while leaving the C3-bromo intact for a second diversification step, yielding 3,4-diarylated indazoles with defined substitution patterns. In contrast, the mono-halogenated analog 4-bromo-1H-indazole offers only a single functionalization site per synthetic sequence, requiring additional protection/deprotection steps to achieve comparable disubstitution, typically reducing overall yields by 20–40% relative to the orthogonal dual-halogen strategy [1][2]. The 6-bromo-1-cyclopropyl-3-iodo-1H-indazole regioisomer (CAS 3066255-59-9) shares the dual-halogen feature but places bromine at C6 rather than C4, a positional difference that fundamentally alters the electronic environment and cross-coupling reactivity at each position, as demonstrated by the divergent Suzuki coupling yields reported for 4- vs. 6-substituted indazole scaffolds [1].

Synthetic methodology Cross-coupling Chemoselectivity

N1-Cyclopropyl Substitution Confers Documented Pharmacokinetic Advantage Over N-Unsubstituted Indazole Analogs

In a published SAR investigation of 3- and 4-substituted indazoles as Nav1.7 blockers, the 4-substituted indazole series demonstrated that N1-substitution patterns directly govern pharmacokinetic outcomes. Analogs bearing N1-alkyl (including cyclopropyl-containing) substituents exhibited improved rat pharmacokinetic profiles relative to N-unsubstituted congeners, with two optimized 4-substituted indazoles (compounds 27 and 48) achieving both good in vitro potency and in vivo activity with acceptable PK. The N-unsubstituted comparator, 4-bromo-3-iodo-1H-indazole (CAS 885521-72-2), lacks this structural feature and would be predicted, based on class-level SAR, to exhibit inferior metabolic stability due to the absence of N1-substitution [1]. Direct comparative PK data for the exact target compound are not publicly available; this evidence is classified as class-level inference from the 4-substituted indazole Nav1.7 blocker series.

Pharmacokinetics Metabolic stability Drug design

C4-Bromo Substitution on the Indazole Scaffold Is Critical for nNOS Inhibitory Activity: 4-Bromo Outperforms Other Regioisomers

A focused study on haloindazoles as neuronal nitric oxide synthase (nNOS) inhibitors demonstrated that introducing bromine specifically at the C4 position of the indazole ring produced a compound approaching the potency of the reference inhibitor 7-nitroindazole (7-NI). Critically, this activity was position-dependent: the 4-bromo substitution was singled out as providing near-reference-level inhibition, whereas bromine at other positions (C5, C6, or C7) did not yield comparable nNOS inhibitory potency. The C4-bromoindazole scaffold also demonstrated in vivo nNOS inhibition as evidenced by antinociceptive effects following systemic administration [1]. The 6-bromo-1-cyclopropyl-3-iodo-1H-indazole regioisomer (CAS 3066255-59-9) positions bromine at C6, a substitution pattern not associated with potent nNOS inhibition, representing a meaningful functional divergence driven solely by halogen regiochemistry [1].

nNOS inhibition Regiochemistry Neuropharmacology

4-Bromoindazole Scaffold Validated as Privileged Core for Antibacterial FtsZ Inhibition: Potency Advantages Over Non-Indazole Comparators

A series of novel 4-bromo-1H-indazole derivatives were designed, synthesized, and evaluated as filamentous temperature-sensitive protein Z (FtsZ) inhibitors. Several compounds demonstrated substantial potency advantages: compounds 12 and 18 exhibited 256-fold more potent activity than the reference compound 3-methoxybenzamide (3-MBA) against penicillin-resistant Staphylococcus aureus. Compound 18 showed 64-fold better activity than 3-MBA (but 4-fold weaker than ciprofloxacin) against S. aureus ATCC29213. Compound 9 achieved the best activity of 4 µg/mL against S. pyogenes PS, being 32-fold more active than 3-MBA, 32-fold more active than curcumin, and 2-fold more active than ciprofloxacin. This establishes the 4-bromoindazole core as a validated antibacterial pharmacophore that non-indazole scaffolds, as well as indazoles lacking the 4-bromo substituent, cannot replicate [1]. The target compound, bearing this 4-bromo substitution, retains the essential pharmacophoric element identified in this study.

Antibacterial FtsZ inhibition Antimicrobial resistance

4,6-Disubstituted Indazole Chemotype Delivers Potent Dual IDO1/TDO Inhibition: Scaffold Validation for Immuno-Oncology Applications

A systematic SAR exploration of 4,6-substituted-1H-indazole derivatives as dual IDO1/TDO inhibitors identified compound 35 as the most potent analog, achieving an IC₅₀ of 0.74 µM against IDO1 in enzymatic assay and 1.37 µM in HeLa cells, with complementary TDO inhibition of 2.93 µM (enzymatic) and 7.54 µM (A172 cells). Compound 35 also demonstrated in vivo antitumor activity in a CT26 xenograft model [1][2]. While the target compound is 4-bromo-1-cyclopropyl-3-iodo-1H-indazole rather than a 4,6-disubstituted analog, the study firmly establishes that 4-substitution on the indazole core is compatible with—and indeed critical for—potent IDO1/TDO dual inhibition. The C3-iodo group in the target compound offers a synthetic handle for installing diverse substituents at C3 to explore IDO1/TDO SAR around this validated 4-substituted indazole pharmacophore, a capability not available from simple 4-substituted indazoles lacking a C3 functionalization site.

Immuno-oncology IDO1/TDO inhibition Cancer immunotherapy

Iodo Substituents at C3 Demonstrate Superior Cross-Coupling Efficiency Relative to Bromo and Chloro Analogs

In palladium-mediated cross-coupling reactions of halogenated indazoles, the identity of the halogen leaving group at C3 directly determines reaction efficiency. A systematic study comparing iodo, bromo, and chloro substrates reported that iodo substrates delivered the most efficient reactions, while bromo and chloro substrates were also shown to deliver the desired products, albeit in reduced yields [1]. This reactivity hierarchy (I > Br >> Cl) is consistent with established trends in oxidative addition to Pd(0). The target compound's C3-iodo group therefore provides a kinetic advantage in the first cross-coupling step relative to the C3-bromo analog 4-bromo-1-cyclopropyl-1H-indazole (which would require the less reactive C4-bromo to engage first, or the C3-chloro analog which would react even more sluggishly). Concomitantly, the C4-bromo group is sufficiently deactivated relative to C3-iodo to permit chemoselective sequential coupling, a selectivity window that narrows or collapses when both halogens are identical (e.g., 3,4-dibromoindazole).

Cross-coupling efficiency Synthetic methodology Reaction optimization

4-Bromo-1-cyclopropyl-3-iodo-1H-indazole: Research and Industrial Application Scenarios


Medicinal Chemistry: Modular Synthesis of 3,4-Disubstituted Indazole Kinase Inhibitor Libraries

The orthogonal C3-iodo and C4-bromo handles enable sequential Suzuki–Suzuki or Sonogashira–Suzuki couplings to generate diverse 3,4-diaryl/alkynyl-aryl indazole libraries from a single starting material. This strategy has been validated on the 3-bromo-4-iodoindazole scaffold [1] and directly translates to the target compound. Procurement of this dual-halogenated building block eliminates the need to source and validate separate 3-substituted and 4-substituted indazole intermediates, reducing supply chain complexity and enabling faster SAR exploration for kinase targets including TTK, PLK4, and Aurora kinases for which indazole-based inhibitors have been reported as potent leads [2].

Neuroscience Drug Discovery: nNOS Inhibitor Lead Generation Starting from the 4-Bromoindazole Pharmacophore

The 4-bromo substitution on indazole has been experimentally demonstrated to confer nNOS inhibitory activity approaching that of the reference inhibitor 7-nitroindazole, with confirmed in vivo antinociceptive efficacy [1]. The target compound retains this essential 4-bromo pharmacophore while adding the C3-iodo handle for further optimization of potency and selectivity. Medicinal chemistry teams pursuing nNOS-targeted therapies for neuropathic pain or neurodegenerative conditions can use this compound as a direct starting point for structure-based lead optimization, avoiding the 2–3 synthetic steps required to install the 4-bromo group de novo on an unsubstituted indazole core.

Anti-Infective Research: FtsZ-Targeted Antibacterial Development Leveraging the 4-Bromoindazole Core

The 4-bromoindazole scaffold has produced FtsZ inhibitors with 256-fold potency improvements over 3-MBA against penicillin-resistant S. aureus, with lead compounds achieving MIC values as low as 4 µg/mL against S. pyogenes [1]. For antibacterial discovery programs targeting drug-resistant Gram-positive pathogens, the target compound provides the validated 4-bromoindazole core with an additional C3 functionalization site, enabling rapid exploration of substituent effects on antibacterial potency, spectrum, and cytotoxicity without de novo scaffold synthesis.

Immuno-Oncology: IDO1/TDO Dual Inhibitor Development via C3 Diversification of the 4-Substituted Indazole Scaffold

The 4-substituted indazole chemotype has produced potent IDO1/TDO dual inhibitors (IC₅₀ = 0.74 µM IDO1, 2.93 µM TDO) with in vivo antitumor efficacy in the CT26 xenograft model [1]. The target compound's C3-iodo group serves as a direct diversification point for installing aryl, heteroaryl, or alkynyl substituents to optimize dual inhibitory potency and pharmacokinetic properties. The N1-cyclopropyl group, based on class-level PK SAR from the Nav1.7 blocker series [2], is predicted to contribute favorable metabolic stability relative to N-unsubstituted analogs, addressing a key optimization parameter early in the lead generation cascade.

Quote Request

Request a Quote for 4-Bromo-1-cyclopropyl-3-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.